molecular formula C18H23F2N3O2S B2660486 N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034583-89-4

N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2660486
M. Wt: 383.46
InChI Key: AEPOCHGXVCBVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H23F2N3O2S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide involves the reaction of 2,4-difluoroaniline with 1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanol followed by the reaction of the resulting intermediate with oxalyl chloride.

Starting Materials
2,4-difluoroaniline, 1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanol, oxalyl chloride, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, wate

Reaction
Step 1: Dissolve 2,4-difluoroaniline (1.0 equiv) in dichloromethane and add triethylamine (1.2 equiv) dropwise with stirring at 0°C., Step 2: Add 1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methanol (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours., Step 3: Add oxalyl chloride (1.2 equiv) dropwise to the reaction mixture at 0°C and stir for 2 hours., Step 4: Quench the reaction by adding a saturated solution of sodium bicarbonate in water and extract the product with dichloromethane., Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 6: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O2S/c19-13-1-2-16(15(20)9-13)22-18(25)17(24)21-10-12-3-6-23(7-4-12)14-5-8-26-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPOCHGXVCBVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide

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